molecular formula C11H13N3O5 B14024010 methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate

methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate

Cat. No.: B14024010
M. Wt: 267.24 g/mol
InChI Key: ILKIHCYHKYHCLM-ZETCQYMHSA-N
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Description

Methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate is a chemical compound that belongs to the class of picolinates It features a nitro group at the 5-position and an oxetane ring attached to the 6-position through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate typically involves multiple steps:

    Formation of the Picolinate Core: The synthesis begins with the preparation of the picolinate core, which can be achieved through the nitration of methyl picolinate.

    Introduction of the Oxetane Ring: The oxetane ring is introduced via a nucleophilic substitution reaction. This involves the reaction of an oxetane-containing intermediate with the nitro-picolinate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of ring-opened or ring-expanded products.

Scientific Research Applications

Methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate: Similar structure but with an amino group instead of a nitro group.

    Methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)benzoate: Similar structure but with a benzoate core instead of a picolinate core.

Uniqueness

Methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate is unique due to the presence of both a nitro group and an oxetane ring in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

methyl 5-nitro-6-[[(2S)-oxetan-2-yl]methylamino]pyridine-2-carboxylate

InChI

InChI=1S/C11H13N3O5/c1-18-11(15)8-2-3-9(14(16)17)10(13-8)12-6-7-4-5-19-7/h2-3,7H,4-6H2,1H3,(H,12,13)/t7-/m0/s1

InChI Key

ILKIHCYHKYHCLM-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])NC[C@@H]2CCO2

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])NCC2CCO2

Origin of Product

United States

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